molecular formula C19H28N2O5 B1409482 Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1792184-48-5

Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1409482
CAS No.: 1792184-48-5
M. Wt: 364.4 g/mol
InChI Key: UMIGHSYDRZFWNL-UHFFFAOYSA-N
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Description

Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxymethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction using benzyl halides.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Benzyl halides and a suitable nucleophile under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of free amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine:

  • Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
  • Studied for its potential therapeutic applications in various diseases.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine. The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Benzyl 5-amino-2-(hydroxymethyl)piperidine-1-carboxylate: Lacks the Boc protecting group.

    Benzyl 5-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: Lacks the hydroxymethyl group.

    5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate: Lacks the benzyl group.

Uniqueness:

  • The presence of both the Boc protecting group and the hydroxymethyl group provides unique reactivity and versatility in synthetic applications.
  • The benzyl group adds hydrophobic character and can be used for further functionalization.

This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-17(23)20-15-9-10-16(12-22)21(11-15)18(24)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIGHSYDRZFWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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